molecular formula C7H4BrCl2NO B8224753 (E)-2-Bromo-5-chloro-N-hydroxybenzimidoyl chloride

(E)-2-Bromo-5-chloro-N-hydroxybenzimidoyl chloride

Cat. No.: B8224753
M. Wt: 268.92 g/mol
InChI Key: JALGURPOGMTYLX-XFFZJAGNSA-N
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Description

(E)-2-Bromo-5-chloro-N-hydroxybenzimidoyl chloride: is an organic compound characterized by the presence of bromine, chlorine, and a hydroxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Bromo-5-chloro-N-hydroxybenzimidoyl chloride typically involves the reaction of 2-bromo-5-chlorobenzoyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium hydroxide, room temperature or slightly elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities.
  • Used in the development of new biochemical assays.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of new drugs.
  • Studied for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-Bromo-5-chloro-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of cellular processes or the induction of oxidative stress, depending on the specific application and context.

Comparison with Similar Compounds

    2-bromo-5-chlorobenzoyl chloride: Similar structure but lacks the hydroxy and imidoyl chloride groups.

    N-hydroxybenzamide: Contains the hydroxy group but lacks the bromine and chlorine atoms.

    Benzoyl chloride derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness:

  • The presence of both bromine and chlorine atoms, along with the hydroxy and imidoyl chloride groups, makes (E)-2-Bromo-5-chloro-N-hydroxybenzimidoyl chloride unique in its reactivity and potential applications.
  • Its ability to undergo multiple types of chemical reactions and its diverse applications in scientific research and industry further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(1Z)-2-bromo-5-chloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALGURPOGMTYLX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C(=N/O)/Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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